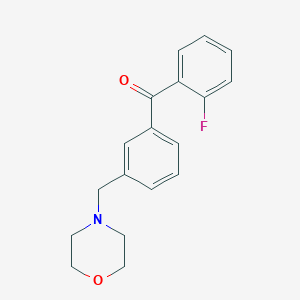

2-Fluoro-3'-morpholinomethyl benzophenone

Description

2-Fluoro-3'-morpholinomethyl benzophenone is a fluorinated benzophenone derivative featuring a morpholinomethyl group at the 3'-position of the aromatic ring. This compound belongs to a class of structurally modified benzophenones designed to enhance physicochemical properties, such as solubility and bioavailability, through strategic functionalization.

The compound has been listed as a discontinued product by CymitQuimica, indicating its niche application in research or industrial settings .

Properties

IUPAC Name |

(2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-17-7-2-1-6-16(17)18(21)15-5-3-4-14(12-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPOYEHSOYUINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643096 | |

| Record name | (2-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-92-9 | |

| Record name | (2-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-morpholinomethyl benzophenone typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production methods for 2-Fluoro-3’-morpholinomethyl benzophenone are not extensively documented. the compound can be synthesized on a large scale using the same Suzuki–Miyaura coupling reaction, with appropriate adjustments to reaction conditions and scaling up of reagents .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Fluoro-3’-morpholinomethyl benzophenone has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Fluoro-3'-morpholinomethyl Benzophenone

| Compound Name | CAS Number | Substituent Modifications | Molecular Weight (g/mol) | LogP |

|---|---|---|---|---|

| This compound | Not provided | F at 2-position; morpholinomethyl at 3' | ~315.8 (estimated) | ~3.4† |

| 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone | 898750-95-3 | Cl at 4-position; F at 2; morpholinomethyl at 2' | 328.8 | Data N/A |

| 2-Chloro-3'-morpholinomethyl benzophenone | 898791-89-4 | Cl at 2-position; morpholinomethyl at 3' | 315.8 | 3.4 |

| 2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone | 898788-98-2 | Piperazine (methyl-substituted) at 3' | 328.8 | Data N/A |

| 3'-Fluoro-2-thiomorpholinomethyl benzophenone | 898782-50-8 | Thiomorpholine (S substitution) at 2' | 331.8 | Data N/A |

| 2-Fluoro-3'-piperidinomethyl benzophenone | 898793-32-3 | Piperidine (no oxygen) at 3' | 313.8 | 3.98 |

†Estimated based on structural similarity to 2-chloro-3'-morpholinomethyl benzophenone .

Physicochemical and Electronic Properties

- Fluorine vs. Chlorine Substitution: The replacement of chlorine with fluorine at the 2-position (e.g., 2-chloro- vs. 2-fluoro-) reduces molecular weight by ~18 g/mol and slightly decreases LogP due to fluorine’s higher electronegativity and smaller atomic radius. This substitution may enhance metabolic stability in drug design . Difluoro derivatives (e.g., 3,4-difluoro-3'-morpholinomethyl benzophenone, CAS 898792-30-8) exhibit increased polarity and lower LogP compared to mono-fluoro analogues, impacting solubility and membrane permeability .

- Morpholinomethyl vs. Piperidinomethyl Groups: Morpholine’s oxygen atom increases hydrogen-bond acceptor capacity (PSA = ~29.5 Ų) compared to piperidine (PSA = ~20.3 Ų), influencing solubility and pharmacokinetic profiles . Thiomorpholine derivatives (e.g., 3'-fluoro-2-thiomorpholinomethyl benzophenone) introduce sulfur, which may enhance lipophilicity and alter metabolic pathways .

Biological Activity

2-Fluoro-3'-morpholinomethyl benzophenone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a morpholinomethyl group attached to a benzophenone structure. Its molecular formula is with a molecular weight of approximately 293.33 g/mol.

Biological Activities

Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential : Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated using in vitro assays against several cancer cell lines, including HeLa and MCF-7 cells. The results indicate that it can inhibit cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest .

The mechanism of action of this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction could disrupt critical cellular processes, including signal transduction and gene expression.

- Cell Cycle Modulation : Studies suggest that the compound can induce cell cycle arrest in cancer cells, particularly in the sub-G1 phase, which is indicative of apoptosis .

Case Studies

- Anticancer Activity Assessment :

-

Antimicrobial Activity Evaluation :

- Organisms Tested : Various bacterial strains.

- Results : Demonstrated effective inhibition against selected pathogens, warranting further exploration into its potential as an antimicrobial agent.

Comparative Analysis

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | Contains a fluorine atom and morpholine group | |

| 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone | Includes bromine; different biological activity profile | |

| Benzophenone | Base structure without halogen or morpholine |

This table highlights the structural variations among related compounds, which can significantly influence their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.